molecular formula C9H10O7S B15197225 6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate CAS No. 62729-50-4

6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate

Cat. No.: B15197225
CAS No.: 62729-50-4
M. Wt: 262.24 g/mol
InChI Key: KLLNIGSJTTUBHJ-UHFFFAOYSA-N
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Description

6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate (CAS: 62729-50-4) is a heterocyclic compound featuring a fused thieno[3,4-d][1,3]dioxolane core with acetyloxy substituents. Its structure includes a tetrahydrothiophene ring fused to a 1,3-dioxolane moiety, with acetyl groups at the 4- and 6-positions. Key synonyms include NSC 301200 and AIDS-128851 .

Properties

CAS No.

62729-50-4

Molecular Formula

C9H10O7S

Molecular Weight

262.24 g/mol

IUPAC Name

(4-acetyloxy-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-6-yl) acetate

InChI

InChI=1S/C9H10O7S/c1-3(10)13-7-5-6(16-9(12)15-5)8(17-7)14-4(2)11/h5-8H,1-2H3

InChI Key

KLLNIGSJTTUBHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(C(S1)OC(=O)C)OC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate typically involves multiple steps. One common method starts with the preparation of the thieno-dioxolane core, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes structural differences and similarities:

Compound Name Core Structure Key Functional Groups Notable Features
6-(Acetyloxy)-2-oxotetrahydrothieno[3,4-d][1,3]dioxol-4-yl acetate Thieno[3,4-d][1,3]dioxolane Acetyloxy esters, thiophene, dioxolane Sulfur-containing heterocycle, high lipophilicity
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16) Cyclohexene Cyclohexenecarboxylate, aryl, naphthyl Conjugated enone system, aromatic substituents
N-(2-substituted)-4-oxothiazolidin-3-yl acetamides (3a–l) Thiazolidinone Acetamide, coumarin-derived ether Sulfur-free heterocycle, bioactive motifs (e.g., chromenyl)
3,6'-Disinapoyl sucrose Sucrose Sinapoyl ester groups, polyhydroxy backbone Natural product derivative, polar glycosidic bonds
6-(Acetyloxy)-4(3H)-Quinazolinone Quinazolinone Acetyloxy, fused pyrimidine ring Nitrogen-rich heterocycle, potential kinase inhibition

Biological Activity

6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antioxidant capabilities, cytotoxicity, and possible therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}O5_{5}. The compound features a thieno-dioxole structure that contributes to its unique biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Assay IC50 Value (μg/mL) Reference Compound Reference IC50 Value (μg/mL)
DPPHTBDAscorbic Acid4.57
FRAPTBDBHT546.0

Note: TBD indicates that specific values for this compound need to be determined through experimental studies.

Cytotoxicity

Cytotoxicity studies conducted on non-cancerous cell lines (e.g., 3T3 fibroblast cells) revealed that this compound exhibited low toxicity up to concentrations of 250 μg/mL. This suggests a favorable safety profile for potential therapeutic applications.

The mechanism of action for the antioxidant properties of this compound may involve the scavenging of free radicals and the inhibition of lipid peroxidation. The presence of electron-withdrawing groups in the structure enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and have provided insights into their potential applications:

  • Antioxidant Studies : A study published in Molecules highlighted the synthesis and evaluation of thieno-dioxole derivatives, demonstrating significant antioxidant activity comparable to established antioxidants such as ascorbic acid .
  • Cytotoxicity Assessments : Another investigation focused on the cytotoxic effects of thienodioxole derivatives on cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .

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